2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

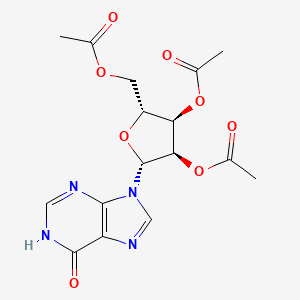

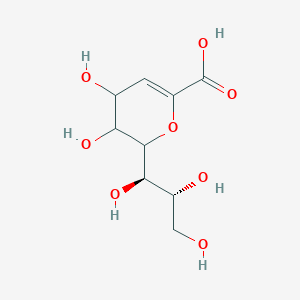

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties. It works by inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .

Molecular Structure Analysis

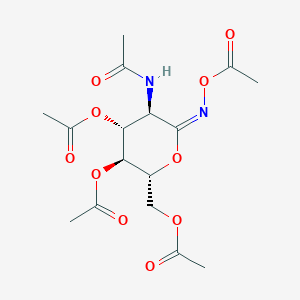

The molecular formula of this compound is C14H27N3O6, and it has a molecular weight of 333.38 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .Physical And Chemical Properties Analysis

This compound has a melting point of 180-185°C and is soluble in DMSO and Methanol . It has a density of 1.3g/cm3 and a boiling point of 713ºC at 760 mmHg .Propiedades

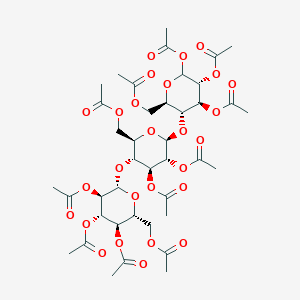

| { "Design of the Synthesis Pathway": "The synthesis of 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the coupling of amino acids and sugars.", "Starting Materials": ["N-Acetylglucosamine", "Lysine", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium cyanoborohydride"], "Reaction": ["1. Protect the amino group of lysine by reacting it with chloroacetyl chloride in the presence of triethylamine. ", "2. Protect the carboxylic acid group of lysine by reacting it with acetic anhydride in the presence of triethylamine. ", "3. React the protected lysine with N-acetylglucosamine in the presence of sodium borohydride to form the protected glycosylated lysine. ", "4. Deprotect the amino group of the protected glycosylated lysine by reacting it with hydrochloric acid. ", "5. React the deprotected glycosylated lysine with sodium cyanoborohydride to form the final product, 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine."] } | |

Número CAS |

53517-87-6 |

Nombre del producto |

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine |

Fórmula molecular |

C₁₄H₂₇N₃O₆ |

Peso molecular |

333.38 |

Sinónimos |

CNAG; |

Origen del producto |

United States |

Q & A

Q1: How was 2-Acetamido-N-(ε-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine utilized in studying β-N-acetyl-d-hexosaminidase A in Mucolipidosis III?

A: This compound, coupled to Sepharose-2, was employed as an affinity chromatography ligand to purify β-N-acetyl-d-hexosaminidase A from the urine of individuals with Mucolipidosis III. This purification step allowed researchers to isolate the enzyme and subsequently compare its properties to the enzyme isolated from healthy individuals. The study demonstrated that the Mucolipidosis III variant of β-N-acetyl-d-hexosaminidase A exhibited structural differences, specifically in its glycosylation pattern, which contributed to its mislocalization and secretion from cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)